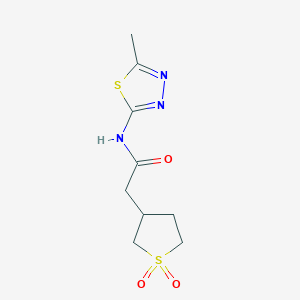
2-(1,1-dioxothiolan-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,1-dioxothiolan-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(1,1-dioxothiolan-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood. However, it has been suggested that its antibacterial activity may be due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, which are enzymes involved in DNA replication. Its antifungal activity may be due to its ability to disrupt fungal cell membrane integrity.
Biochemical and Physiological Effects
2-(1,1-dioxothiolan-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has been found to have low toxicity and good biocompatibility, making it a promising candidate for use in biomedical applications. It has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(1,1-dioxothiolan-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its broad-spectrum antimicrobial activity, which makes it useful for testing against a variety of microorganisms. However, its mechanism of action is not fully understood, which may limit its potential applications.
Orientations Futures
There are several potential future directions for research on 2-(1,1-dioxothiolan-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide. One area of interest is its potential use in the development of new antimicrobial agents. Additionally, further research could be done to elucidate its mechanism of action and to investigate its potential use in cancer therapy. Finally, its biocompatibility and low toxicity make it a promising candidate for use in biomedical applications, such as drug delivery systems or tissue engineering.
Méthodes De Synthèse
The synthesis of 2-(1,1-dioxothiolan-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with 2-chloroacetyl chloride in the presence of triethylamine. The resulting product is then treated with 1,3-dithiol-2-one to yield the final compound.
Applications De Recherche Scientifique
2-(1,1-dioxothiolan-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has been studied for its potential applications in various scientific fields. It has been found to exhibit antibacterial, antifungal, and antiviral activities, making it a promising candidate for the development of new antimicrobial agents. Additionally, it has been investigated for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells.
Propriétés
Nom du produit |
2-(1,1-dioxothiolan-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
|---|---|
Formule moléculaire |
C9H13N3O3S2 |
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
2-(1,1-dioxothiolan-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C9H13N3O3S2/c1-6-11-12-9(16-6)10-8(13)4-7-2-3-17(14,15)5-7/h7H,2-5H2,1H3,(H,10,12,13) |
Clé InChI |
SSLYCRUBJXGSTF-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)NC(=O)CC2CCS(=O)(=O)C2 |
SMILES canonique |
CC1=NN=C(S1)NC(=O)CC2CCS(=O)(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B255977.png)






![[[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B256003.png)

![ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B256005.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide](/img/structure/B256008.png)
